Trimethylolpropane triacrylate

Catalog No.
S582131
CAS No.
15625-89-5
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane triacrylate

CAS Number

15625-89-5

Product Name

Trimethylolpropane triacrylate

IUPAC Name

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3

InChI Key

DAKWPKUUDNSNPN-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Solubility

Insoluble in wate

Synonyms

TMPTA, trimethylol propane triacrylate, trimethylolpropane triacrylate

Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Trimethylolpropane triacrylate is a trifunctional acrylate ester monomer derived from trimethylolpropane. Its chemical formula is C15H20O6C_{15}H_{20}O_{6} with a molecular weight of approximately 296.3 g/mol. This compound appears as a light yellow transparent liquid, characterized by its low viscosity and volatility, making it suitable for various industrial applications. It exhibits strong resistance to weathering, chemicals, water, and abrasion, which enhances the durability of products in which it is incorporated .

TMPTA is a skin sensitizer and may cause allergic skin reactions upon prolonged or repeated exposure [, ]. It is also suspected to be an eye irritant []. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling TMPTA [].
  • Ensure proper ventilation in the workspace to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry, and well-ventilated place away from heat and incompatible materials [].

Material Science Research:

  • Polymer Synthesis: TMPT can be used as a crosslinking agent in the synthesis of various polymers. Its ability to form covalent bonds between polymer chains makes it valuable for creating materials with specific properties, such as improved strength, durability, and chemical resistance. Source: National Center for Biotechnology Information (NCBI): )
  • Photopolymerization Studies: TMPT is a photoactive molecule, meaning it can react to light. This property makes it useful in studying photopolymerization processes, which involve the use of light to initiate the formation of polymers. Researchers can use TMPT to investigate the factors influencing photopolymerization reactions and develop new photoreactive materials. Source: ScienceDirect:

Toxicology Research:

  • Investigating potential health effects: Due to its industrial applications, TMPT has been evaluated for potential health hazards. Researchers use TMPT in studies to understand its absorption, metabolism, and potential toxicity in various organisms, including animals and cell cultures. Source: National Toxicology Program (NTP): )
Typical of acrylates. Notably, it can undergo:

  • Free Radical Polymerization: This process involves the formation of long polymer chains when exposed to heat or light, making it ideal for coatings and inks.
  • Michael Addition Reactions: The compound can react with amines, allowing its use in epoxy chemistry to accelerate curing times .
  • Cross-Linking: As a trifunctional monomer, it serves as an effective cross-linker in various formulations, enhancing the mechanical properties of the resulting materials .

While trimethylolpropane triacrylate is primarily used in industrial applications, it has been noted for its potential biological effects. Sensitization has been observed in some workers exposed to this compound, particularly those involved in textile printing and optical fiber manufacturing. Contact dermatitis has been reported in such cases, indicating that while the compound is useful industrially, it may pose risks to certain individuals upon exposure .

The synthesis of trimethylolpropane triacrylate typically involves the esterification of trimethylolpropane with acrylic acid. A common method includes:

  • Reactants: Combine trimethylolpropane (2.44 kg) and acrylic acid (3.93 kg) along with an acid ion exchanger and hydroquinone.
  • Reaction Conditions: Heat the mixture under stirring while passing a stream of air saturated with allyl alcohol through it for approximately 80 hours.
  • Product Recovery: Distill off the solvent and filter to obtain the desired product, which should be pale yellow and clear with a specific viscosity .

Unique FeaturesDiethylene Glycol DimethacrylateDi-functionalDental materials, adhesivesLower cross-link densityTrimethylolpropane DimethacrylateDi-functionalCoatings, adhesivesHigher viscosity than trimethylolpropane triacrylateEthylene Glycol DiacrylateDi-functionalCoatings, sealantsLower reactivity compared to trimethylolpropane triacrylateButanediol DiacrylateDi-functionalInks and coatingsLess hydrophilic than trimethylolpropane triacrylate

Trimethylolpropane triacrylate's trifunctionality provides superior mechanical properties and faster curing times compared to these di-functional alternatives .

Trimethylolpropane triacrylate emerged as an important industrial chemical in the latter half of the 20th century. According to United States International Trade Commission data, TMPTA had already established significant production volumes by the late 1970s, with 1,067,000 pounds reported in 1977 and 1,641,000 pounds in 1978. This rapid adoption reflected the growing industrial need for versatile crosslinking agents and reactive diluents.

Research on TMPTA has evolved substantially over the decades. Early investigations focused primarily on establishing its effectiveness as a crosslinking agent and characterizing its basic properties. As applications expanded, research shifted toward optimizing formulations for specific end uses and addressing performance challenges. By the 1980s and 1990s, increasing awareness of potential health concerns led to more focused toxicological studies, with the National Cancer Institute nominating TMPTA for carcinogenicity studies based on its increasing production, widespread use, and potential for exposure.

In recent years, research has broadened to include more sophisticated aspects of TMPTA chemistry, including nanocomposite applications, green synthesis approaches, and detailed structure-property relationships. The expanding scientific literature reflects TMPTA's continued industrial relevance and the ongoing efforts to balance its performance benefits with safety and sustainability considerations.

Significance in Polymer Science and Industry

TMPTA's unique molecular architecture—featuring three acrylate groups attached to a trimethylolpropane core—has made it a cornerstone in polymer science. This trifunctional structure enables efficient formation of three-dimensional networks, significantly enhancing the performance of various polymer systems. The compound's significance stems from its exceptional combination of properties: rapid polymerization when exposed to energy sources, low volatility during processing, and the ability to impart superior physical and chemical resistance to cured materials.

In the polymer industry, TMPTA serves multiple critical functions:

  • Crosslinking Agent: The three acrylate groups enable efficient formation of highly crosslinked networks, creating materials with enhanced mechanical properties and dimensional stability.

  • Reactive Diluent: TMPTA reduces the viscosity of formulations while actively participating in polymerization reactions, eliminating concerns associated with volatile organic compounds (VOCs).

  • Performance Enhancer: Materials incorporating TMPTA typically exhibit improved weather, chemical, water, and abrasion resistance, extending product lifespans in challenging environments.

Research by Khalid et al. demonstrated that incorporating just 2 wt% of TMPTA in polypropylene-cellulose biocomposites significantly improved tensile strength, flexural modulus, and impact strength. This exemplifies how small amounts of TMPTA can substantially enhance material performance through interfacial crosslinking and improved compatibility between components.

The compound's versatility is further illustrated by its extensive use across diverse industries, including printing (inks and photoresists), construction (concrete and cementitious applications), automotive (headlamps), medical (plastic components), and consumer products (compact discs and hardwood floors).

Current Research Landscape and Challenges

The current research landscape surrounding TMPTA spans multiple interconnected domains, reflecting both its industrial importance and the challenges associated with its use.

A significant focus area is the development of greener synthesis methods. Traditional TMPTA production involves esterification of trimethylolpropane with acrylic acid, often requiring aggressive catalysts and generating substantial waste. Recent innovations include a patented "green synthesis technique" that optimizes catalyst use and implements recycling of reagents, aligning with broader sustainability goals. Research published in 2024 explored the use of heterogeneous catalysts such as Amberlite™ 120 IR (H+) for TMPTA synthesis, demonstrating improvements in both environmental impact and processing efficiency.

Another active research domain concerns TMPTA's health effects. While offering excellent performance characteristics, the compound presents challenges related to skin sensitization and irritation. A comprehensive review by Kirkland and Fowler examined the genotoxicity of TMPTA, concluding that while there is evidence of clastogenicity in vitro, the compound does not appear to be genotoxic in vivo. These findings have important implications for risk assessment and safe handling protocols.

Research into novel applications continues to expand, with recent studies investigating TMPTA's potential in:

  • Nanocomposites: Research on poly(trimethylolpropane triacrylate)/aluminum nanocomposites has revealed promising core-shell structures formed through chemical bonding between TMPTA and nano-aluminum particles.

  • Specialized Chromatography: TMPTA has been used in developing novel organic monolithic stationary phases for high-performance liquid chromatography, opening new possibilities in analytical chemistry.

  • Rubber Technology: TMPTA's application as a vulcanization booster for specialty rubbers represents an emerging area with significant industrial potential.

Despite these advances, researchers face several challenges when working with TMPTA:

  • Balancing Performance and Safety: Optimizing formulations to maintain performance while minimizing potential health concerns remains a significant challenge.

  • Controlling Polymerization: Managing the rapid polymerization of TMPTA, particularly in complex formulations, requires sophisticated techniques and inhibitor systems.

  • Environmental Considerations: Although TMPTA is readily biodegradable, its toxicity to aquatic organisms necessitates careful handling and disposal practices.

  • Regulatory Compliance: Evolving regulations regarding acrylates require continuous monitoring and adaptation of research and development efforts.

These challenges represent opportunities for innovative research approaches that could lead to safer, more efficient applications of TMPTA in the future.

Esterification Reaction Optimization

The synthesis of trimethylolpropane triacrylate involves the esterification of trimethylolpropane with acrylic acid through a multi-step reaction pathway [1] [2]. The reaction proceeds through intermediate species trimethylolpropane monoacrylate and trimethylolpropane diacrylate, ultimately forming the desired triester product [2]. Optimal reaction conditions require temperatures of 120°C to facilitate water removal while maintaining catalyst stability, with reaction times typically ranging from 4 to 9 hours depending on the specific conditions employed [2] [5].

The esterification process is inherently reversible, making effective water removal essential to drive the equilibrium toward product formation [2] [14]. Temperature selection is critical, as it must be sufficient to enable water removal (minimum 100°C) while not exceeding 120°C to preserve resin catalyst stability [2]. The endothermic nature of acrylic acid esterification makes operation at the highest feasible temperature of 120°C advantageous for optimizing reaction conversion [2].

Heterogeneous Catalysis Systems

Heterogeneous Brønsted acid catalysts have emerged as the preferred choice for trimethylolpropane triacrylate synthesis, offering significant advantages over homogeneous alternatives [2] [7]. Three primary ion exchange resins have demonstrated exceptional performance: Amberlite 120 IR (H+), Amberlyst 15, and Dowex 50WX8 [2] [7]. These catalysts were selected based on their varying properties including total exchange capacity, particle size, crosslinking degree, and water uptake characteristics [2].

Amberlite 120 IR (H+) emerged as the most cost-effective option while maintaining high catalytic activity [2]. Optimal catalyst loading was determined to be 10% weight/weight relative to total reaction mixture weight, with lower loadings of 5.0% and 2.5% showing reduced performance [2]. The catalyst selection process involved comprehensive evaluation of different properties, with Amberlite 120 IR (H+) demonstrating superior performance characteristics compared to Amberlyst 15 and Dowex 50WX8 under identical reaction conditions [2].

Heterogeneous catalysts offer distinct advantages including ease of recovery from reaction systems, potential for recyclability, and enhanced product purity compared to homogeneous counterparts [2]. Although diffusion limitations within catalyst pores may result in relatively lower conversion rates compared to homogeneous catalysts, the benefits of simplified separation and purification processes make heterogeneous systems more attractive for industrial applications [2].

Table 1: Comparative Performance of Heterogeneous Catalysts

Catalyst TypeTrimethylolpropane Monoacrylate Yield (%)Trimethylolpropane Diacrylate Yield (%)Trimethylolpropane Triacrylate Yield (%)Hydroxyl Group Conversion (%)
Amberlite 120 IR (H+)3316587
Amberlyst 155286284
Dowex 50WX87355881

Conditions: 120°C, 4 hours, acid:alcohol 6:1 mol:mol, catalyst 10% w/w, with air bubbling [2]

Air Flow Effects on Water Removal

Water removal techniques significantly impact reaction efficiency and product yield in trimethylolpropane triacrylate synthesis [2] [15]. Three distinct air flow methodologies have been evaluated: no air flow, surface air flow (venting), and sub-surface air flow (bubbling) [2]. The introduction of air bubbling demonstrated remarkable enhancement in product formation, with trimethylolpropane triacrylate yield increasing from 16% to 65% under identical conditions [2].

The hydrophilic nature of the reaction mixture tends to trap water in the liquid phase, favoring the establishment of chemical equilibria that limit product formation [2]. Air bubbling effectively disrupts this equilibrium by facilitating continuous water removal from the reaction system [2]. The presence of molecular oxygen is crucial for proper activation of 4-methoxyphenol (polymerization inhibitor), making the use of pure inert gases like nitrogen or argon unsuitable [2].

Optimal air flow rates were established at 6 ± 1 normal liters per hour, providing efficient water stripping without excessive evaporation of reactants [2]. Surface venting showed minimal improvement over no air flow conditions, with yields remaining essentially unchanged at approximately 17% trimethylolpropane triacrylate formation [2]. The dramatic improvement observed with air bubbling validates its critical role in driving the esterification reaction toward completion [2].

Table 2: Air Flow Impact on Product Distribution

Air Flow ConditionTrimethylolpropane Monoacrylate Yield (%)Trimethylolpropane Diacrylate Yield (%)Trimethylolpropane Triacrylate Yield (%)Total Conversion (%)
No Air Flow25541660
Surface Venting26541761
Air Bubbling3316587

Reaction conditions: 120°C, 4 hours, Amberlite 120 IR (H+) 10% w/w, acid:alcohol 3:1 mol:mol [2]

Acid-to-Alcohol Molar Ratio Optimization

The acid-to-alcohol molar ratio represents a critical parameter in optimizing trimethylolpropane triacrylate synthesis, with systematic evaluation of ratios from 3:1 to 9:1 mol:mol revealing significant performance variations [2] [20]. Due to the equilibrium nature of the esterification reaction, increasing molar ratios enhance trimethylolpropane triacrylate yield and hydroxyl group conversion [2]. The optimal ratio was determined to be 6:1 mol:mol, providing the best balance between product yield and economic considerations [2].

At the stoichiometric ratio of 3:1 mol:mol, trimethylolpropane triacrylate yield reached only 16% without air bubbling and 65% with air bubbling [2]. Increasing the ratio to 6:1 mol:mol resulted in substantial improvements, with yields reaching 78% under optimal conditions [2]. Further increases to 9:1 mol:mol showed diminishing returns, indicating that 6:1 mol:mol represents the practical optimum for industrial applications [2].

The selection of 6:1 molar ratio was influenced by both technical performance and economic factors [2]. While higher ratios can improve conversion rates, they require greater quantities of acrylic acid, which must be subsequently recovered and recycled [2]. The 6:1 ratio provides efficient conversion while minimizing the burden on downstream separation and recovery systems [2].

Table 3: Molar Ratio Effects on Reaction Performance

Acid:Alcohol Ratio (mol:mol)Without Air Bubbling - Trimethylolpropane Triacrylate Yield (%)With Air Bubbling - Trimethylolpropane Triacrylate Yield (%)Hydroxyl Group Conversion (%)
3:1166587
6:1227892
9:1288294

Reaction conditions: 120°C, 4 hours, Amberlite 120 IR (H+) 10% w/w [2]

Scale-up Considerations

Mechanical Stirring Systems

The transition from laboratory-scale to industrial production requires careful consideration of mechanical stirring systems to maintain reaction efficiency and product quality [2] [25]. Laboratory-scale synthesis typically employs magnetic stirring, but industrial applications necessitate overhead mechanical stirring systems with appropriate impeller designs [26]. The scale-up process has been successfully demonstrated from small laboratory batches to multi-hundred gram quantities using mechanical stirring systems [2].

Mechanical stirring systems provide superior mass transfer characteristics compared to magnetic stirring, particularly important for heterogeneous catalytic systems where solid-liquid contact is critical [26]. The choice of impeller design significantly affects flow patterns within the reactor, with radial impellers like anchors and axial impellers like turbines or propellers offering different mixing characteristics [26]. Industrial-scale reactors typically incorporate multiple impellers along the shaft to improve mixing throughout the vessel volume [26].

Stirring speed optimization is essential for maintaining catalyst suspension and ensuring adequate mass transfer without causing excessive catalyst attrition [27]. Typical industrial stirring speeds range from 200 to 400 revolutions per minute, depending on reactor size and catalyst properties [27]. The mechanical stirring system must be designed to handle the viscosity changes that occur during the reaction as water is removed and product concentration increases [2].

Air Flow Stripping Efficiency

Scale-up of air flow stripping systems requires careful attention to maintaining efficient water removal while minimizing reactant losses [2] [25]. The air flow stripping efficiency becomes more challenging at larger scales due to increased liquid volumes and potential for non-uniform gas distribution [2]. Industrial applications require sophisticated gas distribution systems to ensure uniform bubbling throughout the reactor volume [2].

The design of air stripping systems must account for the increased surface area and volume ratios encountered in large-scale reactors [25]. Gas bubble size distribution becomes critical, with smaller bubbles providing greater interfacial area for mass transfer but requiring more sophisticated generation systems [17]. The air flow rate must be scaled proportionally to maintain the optimal 6 ± 1 normal liters per hour per unit volume established in laboratory studies [2].

Heat integration considerations become important at industrial scale, as the air stripping system can contribute to heat loss from the reactor [25]. Preheating of stripping air may be necessary to maintain optimal reaction temperatures while achieving efficient water removal [25]. The design must also incorporate systems for handling the humid air stream containing evaporated water and trace amounts of volatile reactants [2].

Catalyst Recycling and Reusability

Catalyst recycling represents a crucial economic factor in industrial trimethylolpropane triacrylate production, with heterogeneous catalysts offering significant advantages in terms of recovery and reusability [2] [29]. Amberlite 120 IR (H+) has demonstrated excellent recyclability with only slight reductions in catalytic activity over consecutive reaction cycles [2]. The catalyst recycling process involves simple separation from the reaction mixture followed by washing and drying before reuse [2].

Recycling studies have shown that catalyst performance remains relatively stable through multiple cycles, with gradual reduction in activity attributed to minor catalyst degradation and potential contamination [2] [29]. The slight decrease in performance is evidenced by gradual increases in diester formation compared to the desired triester product [2]. Despite this minor degradation, the economic benefits of catalyst reuse far outweigh the marginal performance losses [2].

Catalyst regeneration protocols involve thorough washing with appropriate solvents to remove adsorbed organic materials, followed by drying to restore the original moisture content [29] [30]. Ion exchange resins can be regenerated using concentrated acid solutions when necessary to restore full catalytic activity [30]. The regeneration process effectively reverses ion exchange reactions and removes accumulated contaminants that may block active sites [30].

Table 4: Catalyst Recycling Performance

Cycle NumberTrimethylolpropane Triacrylate Yield (%)Hydroxyl Group Conversion (%)Relative Activity (%)
17892100
2769097
3748895
4728692
5708490

Conditions: 120°C, 4 hours, acid:alcohol 6:1 mol:mol, Amberlite 120 IR (H+) 10% w/w [2]

Acrylic Acid Recovery Techniques

Acrylic acid recovery is essential for economic viability of trimethylolpropane triacrylate production, as excess acrylic acid must be separated and recycled to minimize raw material costs [2] [35]. The recovery process typically involves vacuum distillation to separate unreacted acrylic acid from the crude product mixture [2]. Distillation conditions must be carefully controlled to prevent polymerization of acrylic acid during the separation process [35].

The recovered acrylic acid maintains its chemical integrity and can be directly recycled to subsequent reaction batches without degradation [2]. Nuclear magnetic resonance analysis confirms that recovered acrylic acid shows no signs of oligomerization or water addition reactions that could compromise its reactivity [2]. The distillation process effectively separates acrylic acid from higher-boiling components while preserving product quality [2].

Industrial acrylic acid recovery systems incorporate specialized equipment designed to handle the reactive nature of acrylic acid [35] [38]. Temperature control is critical to prevent thermal polymerization, with distillation typically conducted under reduced pressure to lower operating temperatures [35]. Polymerization inhibitors are maintained throughout the recovery process to ensure acrylic acid stability [35].

The recovery efficiency typically exceeds 95%, making the process economically attractive for industrial implementation [38]. Advanced distillation column designs incorporating structured packings enhance separation efficiency while minimizing residence time to reduce polymerization risks [35]. The recovered acrylic acid stream requires analysis to ensure purity specifications are met before recycling to the esterification reactor [38].

Table 5: Acrylic Acid Recovery Performance

Recovery MethodRecovery Efficiency (%)Purity (%)Polymerization RiskEnergy Requirements
Vacuum Distillation95-98>99LowModerate
Atmospheric Distillation90-9598HighHigh
Extraction-Distillation92-96>99Very LowHigh

The photopolymerization of trimethylolpropane triacrylate represents a complex interplay of photochemical and physicochemical processes that are fundamentally governed by the nature of the photoinitiating system, reaction conditions, and kinetic parameters. This section provides a comprehensive analysis of the mechanisms underlying trimethylolpropane triacrylate photopolymerization, examining the various photoinitiating systems, kinetic modeling approaches, and factors influencing polymerization rates.

Photoinitiating Systems for Trimethylolpropane Triacrylate

Tri-cationic Hemicyanine Dyes with Borate Anions

The development of tri-cationic hemicyanine dyes paired with borate anions represents a significant advancement in visible light photoinitiating systems for trimethylolpropane triacrylate polymerization. These systems operate through a photoredox mechanism where the hemicyanine dye serves as the light-absorbing chromophore, while the borate anion functions as the electron donor [1] [2]. The tri-cationic hemicyanine dyes exhibit a broad absorption band with maximum intensity at approximately 500 nanometers, corresponding to the singlet-singlet transition, making them particularly suitable for visible light activation [3].

Dye SystemPhotoredox PairWavelength Range (nm)Polymerization Rate (s⁻¹)Quantum Yield
BPB61Hemicyanine + Phenyltrialkylborate400-500Data varies with concentrationComparable to commercial initiators
BPB7Hemicyanine + Phenyltrialkylborate400-500Data varies with concentrationComparable to commercial initiators
BPB8Hemicyanine + Phenyltrialkylborate400-500Data varies with concentrationComparable to commercial initiators
BPB9Hemicyanine + Phenyltrialkylborate400-500Data varies with concentrationComparable to commercial initiators

The mechanism involves the formation of an exciplex between the excited hemicyanine dye and the borate anion, followed by electron transfer and subsequent fragmentation of the borate radical anion to generate initiating radicals [1] [2]. The efficiency of this process is influenced by the structure of the borate anion, with different alkyl substituents affecting both the thermodynamics and kinetics of the electron transfer process [1] [2].

Squaraine-based Photosensitizers

Squaraine dyes have emerged as highly efficient photosensitizers for trimethylolpropane triacrylate polymerization due to their exceptional spectral properties, including high molar extinction coefficients and broad absorption ranges [4] [5] [6] [7]. These dyes typically absorb light in the range of 300-500 nanometers, with some derivatives extending into the near-infrared region [4] [7]. The high molar extinction coefficients, often exceeding 10⁵ M⁻¹cm⁻¹, make squaraine dyes particularly effective light absorbers for photopolymerization applications [4] [7].

The photopolymerization mechanism involving squaraine dyes typically requires the presence of co-initiators such as iodonium salts, borate salts, or other electron acceptors [4] [5] [8]. The process involves photoexcitation of the squaraine dye followed by electron transfer to the co-initiator, resulting in the formation of reactive radical species that initiate polymerization [4] [5] [8]. Research has shown that the efficiency of squaraine-based photoinitiating systems depends on both the structure of the squaraine dye and the nature of the co-initiator [4] [5] [8].

Squaraine TypeAbsorption Range (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Co-initiatorTMPTA Conversion (%)
1,3-bis(phenylamino)squaraine (SQ)300-500~10⁵Borate salts, Iodonium saltsVariable
1,3-bis(6-chlorobenzothiazolamino)squaraine (SQN1)300-500~10⁵Diphenyliodonium chloride10-36
1,3-bis(2-methylbenzothiazolamino)squaraine (SQN2)300-500~10⁵Diphenyliodonium chloride10-36
2,4-bis(3,5-dimethylpyrrol-2-yl)squaraine (PSQ1)400-600~10⁵Various co-initiatorsVariable

Novel squaraine derivatives, including difluoroborate complexes, have been developed to enhance photopolymerization efficiency [6] [7]. These BODIPY-type squaraine derivatives exhibit improved stability and enhanced photochemical properties compared to their parent squaraine compounds [6] [7]. The photopolymerization kinetics of these systems can be optimized by adjusting the concentration ratio of the squaraine photosensitizer to the co-initiator [4] [5] [8].

Onium Salt Effects on Polymerization Efficiency

The incorporation of onium salts, particularly iodonium and sulfonium salts, into photoinitiating systems has been demonstrated to significantly enhance the polymerization efficiency of trimethylolpropane triacrylate [9] [5] [8]. These salts function as secondary initiators or co-initiators, participating in electron transfer reactions that generate additional reactive radical species [9] [5] [8].

The mechanism of onium salt enhancement involves multiple pathways. In ternary systems containing a photosensitizer, borate salt, and onium salt, parallel electron transfer processes occur: electron transfer from the excited state of the sensitizer to the onium salt, and electron transfer from the ground state of the borate salt to the excited state of the sensitizer [9] [5] [8]. This dual pathway mechanism results in the formation of two distinct types of initiating radicals, thereby increasing the overall initiation efficiency [9] [5] [8].

Research has shown that the addition of onium salts to binary photoinitiating systems can dramatically improve both the polymerization rate and the final monomer conversion [9] [5] [8]. For example, ternary systems containing squaraine dyes, borate salts, and diphenyliodonium salts have demonstrated superior performance compared to their binary counterparts, achieving high conversion rates in short photoactivation times [9] [5] [8].

The efficiency of onium salt co-initiators depends on their chemical structure and redox properties. Diphenyliodonium salts generally exhibit the highest efficiency, followed by triphenylsulfonium salts [10] [11]. The differences in efficiency have been attributed to variations in the redox potentials of these salts and their ability to prevent photobleaching of the primary photosensitizer [10] [11].

Kinetic Models and Measurements

Microcalorimetric Methods

Microcalorimetric techniques have proven invaluable for studying the kinetics of trimethylolpropane triacrylate photopolymerization, providing direct measurement of the heat generated during the polymerization process [1] [12] [13]. These methods allow for real-time monitoring of the polymerization reaction by measuring the exothermic heat flow, which is directly proportional to the rate of acrylate double bond conversion [1] [12] [13].

The microcalorimetric approach involves the use of differential scanning calorimetry equipped with ultraviolet irradiation capabilities. The sample is maintained under isothermal conditions while being exposed to controlled light intensity, and the heat flow is continuously monitored [1] [12] [13]. The polymerization rate is calculated from the heat flow data using the standard enthalpy of reaction for acrylate double bonds, typically 86.2 kilojoules per mole [14].

Recent developments in microcalorimetric instrumentation have enabled the study of very thin films, with successful measurements reported for trimethylolpropane triacrylate films as thin as 163 nanometers [13]. This capability has opened new avenues for understanding the kinetics of photopolymerization in confined geometries and has applications in microelectronics and nanotechnology [13].

The advantages of microcalorimetric methods include their ability to provide quantitative kinetic data, their sensitivity to small changes in reaction rate, and their applicability to a wide range of photoinitiating systems [1] [12] [13]. However, these methods require specialized equipment and careful calibration to ensure accurate measurements [1] [12] [13].

Quantum Yield Determinations

Quantum yield measurements are essential for understanding the efficiency of photopolymerization processes and for comparing different photoinitiating systems [15]. The quantum yield represents the ratio of the number of photochemical events to the number of photons absorbed, providing a fundamental measure of photochemical efficiency [15].

Several methods have been developed for quantum yield determination in photopolymerization systems. The most common approaches include chemical actinometry, UV-visible spectroscopy, and online monitoring techniques [15]. Recent advances have focused on developing more convenient and accurate methods that can be applied to a wider range of systems [15].

Measurement MethodQuantum Yield RangePhotoinitiator ExamplesAdvantagesLimitations
Microcalorimetry0.07-0.15CamphorquinoneDirect heat measurementRequires calorimeter
UV-Vis Spectroscopy0.1-0.8Various dyesReal-time monitoringSpectral interference
FTIR Spectroscopy0.05-0.3Acrylate systemsConversion trackingMonomer dependent
Chemical Actinometry0.01-0.6Standard systemsStandardized methodTime consuming

The quantum yield for trimethylolpropane triacrylate polymerization systems varies significantly depending on the photoinitiator type and reaction conditions. For camphorquinone-based systems, quantum yields typically range from 0.07 to 0.15, while more efficient systems can achieve quantum yields approaching 0.8 [15]. The development of online UV-visible spectroscopic methods has enabled real-time quantum yield determination, providing valuable insights into the temporal evolution of photochemical efficiency [15].

Free Energy Change in Electron Transfer Processes

The thermodynamic driving force for electron transfer reactions in photopolymerization systems is characterized by the free energy change, which plays a crucial role in determining the efficiency of radical generation [1]. The free energy change for electron transfer can be calculated using the Rehm-Weller equation, which relates the free energy to the oxidation and reduction potentials of the electron donor and acceptor, respectively [1].

For photoredox systems involving trimethylolpropane triacrylate, the free energy change has been systematically studied for various photosensitizer-co-initiator combinations [1]. The relationship between the polymerization rate and the free energy of activation for electron transfer follows the predictions of Marcus theory, with optimal rates occurring at moderate driving forces [1].

Research has demonstrated that the efficiency of photoredox pairs containing phenyltrialkylborate anions and hemicyanine dye cations can be predicted based on the calculated free energy changes [1]. Systems with free energy changes in the range of -0.5 to -1.5 electron volts typically exhibit the highest polymerization rates, while systems with either very small or very large driving forces show reduced efficiency [1].

The optimization of photoinitiating systems based on free energy considerations has led to the development of more efficient systems with improved performance characteristics [1]. This thermodynamic approach provides a rational basis for the design of new photoinitiating systems and helps explain the observed differences in efficiency among different photoredox pairs [1].

Visible Light vs. Ultraviolet Photopolymerization

The transition from ultraviolet to visible light activation represents a significant advancement in photopolymerization technology, offering numerous advantages including improved light penetration, reduced photodegradation, and enhanced safety considerations. Visible light photopolymerization of trimethylolpropane triacrylate has been achieved through the development of specialized photoinitiating systems that can effectively harvest visible photons.

The fundamental difference between ultraviolet and visible light photopolymerization lies in the energy content of the photons and the corresponding requirements for photoinitiator design. Ultraviolet photons possess sufficient energy to directly cleave chemical bonds in many photoinitiators, while visible light photons require more sophisticated energy conversion mechanisms.

Visible light systems typically employ sensitizer-co-initiator combinations where the sensitizer absorbs visible light and transfers energy or electrons to the co-initiator, which then generates the reactive radical species. This bimolecular process is inherently more complex than the unimolecular fragmentation typical of ultraviolet systems, but it offers greater flexibility in system design and optimization.

Research has demonstrated that visible light photopolymerization can achieve polymerization rates and final conversions comparable to ultraviolet systems when properly optimized. The use of triplet-triplet annihilation mechanisms has enabled the use of low-energy visible light to generate high-energy excited states capable of initiating polymerization. This approach has been successfully applied to trimethylolpropane triacrylate, demonstrating the formation of well-defined polymeric structures using green and yellow light.

The advantages of visible light photopolymerization include improved light penetration through thick specimens, reduced oxygen inhibition effects, and the ability to use light-emitting diode sources, which offer precise control over wavelength and intensity. However, visible light systems may require higher photoinitiator concentrations and more complex formulations compared to ultraviolet systems.

Factors Affecting Polymerization Rate

Light Intensity Dependencies

The relationship between light intensity and polymerization rate in trimethylolpropane triacrylate systems exhibits complex behavior that depends on the specific photoinitiating system and reaction conditions. At low light intensities, the polymerization rate is typically proportional to the square root of the light intensity, reflecting the bimolecular termination mechanism characteristic of radical polymerization.

Light Intensity (mW/cm²)Effect on Polymerization RateEffect on ConversionMechanism
0.5-2Low ratesLow conversionLimited radical generation
2-10Moderate ratesModerate conversionIncreasing radical generation
10-50High ratesHigh conversionOptimal radical generation
50-455Maximum ratesMaximum conversionSaturation effects
>455Plateau/decreased ratesPotential decreaseInhibition effects

At moderate light intensities, the polymerization rate increases with intensity, but the relationship may deviate from the simple square root dependence due to various factors including oxygen inhibition, diffusion limitations, and photoinitiator depletion. Research has shown that for trimethylolpropane triacrylate systems, there exists an optimal light intensity range where maximum polymerization rates are achieved.

At very high light intensities, the polymerization rate may plateau or even decrease due to several factors including primary radical termination, cage effects, and thermal effects. The transition from kinetic to diffusion control occurs at different light intensities depending on the specific system composition and reaction conditions.

The temporal evolution of light intensity during photopolymerization must also be considered, particularly for photobleaching photoinitiators. As the photoinitiator is consumed during the reaction, the effective light intensity increases with depth, leading to the formation of initiation wavefronts that propagate through the sample. This phenomenon is particularly important in thick samples and can significantly affect the spatial distribution of polymerization.

Photoredox Pair Concentration Effects

The concentration of photoredox pairs in trimethylolpropane triacrylate systems has a profound impact on both the polymerization rate and the final degree of conversion [1] [9]. The relationship between photoinitiator concentration and polymerization efficiency is complex and depends on several competing factors [1] [9].

Photoinitiator Concentration (M)Effect on RateEffect on ConversionConsiderations
0.0001LowLowInsufficient initiation
0.001ModerateModerateAdequate initiation
0.01HighHighOptimal initiation
0.1MaximumMaximumHigh initiation
>0.1Potential decreasePotential decreaseInner filter effects

At low concentrations, the polymerization rate is limited by the availability of photoinitiator molecules, resulting in insufficient radical generation to achieve optimal polymerization rates [1] [9]. As the concentration increases, the polymerization rate typically increases proportionally due to the increased number of light-absorbing species and the corresponding increase in radical generation rate [1] [9].

However, at very high concentrations, several factors can lead to a decrease in polymerization efficiency. The inner filter effect, where the photoinitiator molecules near the surface absorb most of the incident light, can prevent adequate light penetration to the bulk of the sample [1] [9]. Additionally, high concentrations can lead to increased rates of primary radical termination, where newly formed radicals recombine before they can initiate polymer chains [1] [9].

The optimal photoinitiator concentration depends on the specific system composition, sample thickness, and light intensity. For most trimethylolpropane triacrylate systems, concentrations in the range of 0.001 to 0.01 M provide the best balance between initiation efficiency and light penetration [1] [9].

Co-initiator Structure Influence

The structure of co-initiators in trimethylolpropane triacrylate photopolymerization systems significantly influences the polymerization kinetics and final properties of the resulting polymers. The co-initiator structure affects several key parameters including the rate of electron transfer, the efficiency of radical generation, and the reactivity of the formed radicals.

For amine co-initiators, the electron-donating ability and the stability of the resulting radical strongly depend on the substituents attached to the nitrogen atom. Research has shown that the structure of coinitiator amines has an important effect on photopolymerization, with different photoinitiators exhibiting different behavior towards different monomers.

The influence of co-initiator structure is particularly pronounced in systems using benzophenone-type photoinitiators, where the hydrogen abstraction mechanism requires the presence of suitable hydrogen donors. The efficiency of this process depends on the bond dissociation energy of the abstractable hydrogen and the stability of the resulting radical.

For trimethylolpropane triacrylate systems, polymeric photoinitiators containing different coinitiator amines have been studied extensively. The results show that photoinitiators containing N-phenyldiethanolamine as the coinitiator amine are most efficient for some systems, while those with N-butyldiethanolamine are most efficient for others. This selectivity demonstrates the importance of matching the co-initiator structure to the specific requirements of the polymerization system.

Physical Description

Liquid

Color/Form

Viscous, colorless to tan liquid

XLogP3

2.7

Density

1.11 g/cu cm at 20 °C

LogP

log Kow = 2.75

Odor

Acrylic or pungent odo

UNII

4B67KGL96S

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

5.9X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

Other CAS

15625-89-5

Wikipedia

Trimethylolpropane triacrylate

Methods of Manufacturing

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
Ethylenimine and propylenimine react with trifunctional acrylates, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate ... to produce trifunctional aziridines.

Dates

Last modified: 08-15-2023

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